2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C10H14ClNO·HCl It is a derivative of phenethylamine, characterized by the presence of a chloro and methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 3-chloro-4-methoxybenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol. This alcohol is then converted to the amine via reductive amination, and finally, the amine is converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A parent compound with a similar structure but lacking the chloro and methoxy groups.
4-Methoxyphenylpropan-2-amine: Similar structure but without the chloro group.
3-Chlorophenylpropan-2-amine: Similar structure but without the methoxy group .
Uniqueness
2-(3-Chloro-4-methoxyphenyl)propan-2-amine hydrochloride is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15Cl2NO |
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Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-10(2,12)7-4-5-9(13-3)8(11)6-7;/h4-6H,12H2,1-3H3;1H |
InChI Key |
HHDCUUCKUJOLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)Cl)N.Cl |
Origin of Product |
United States |
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